(5R)-Rupintrivir-d3
Description
Context of Picornaviral Protease Inhibitors: A Mechanistic Overview
Picornaviruses, a large family of RNA viruses, synthesize their proteins as a single, large polyprotein. nih.gov This polyprotein is non-functional until it is cleaved into individual, mature proteins by viral proteases. nih.govresearchgate.net The 3C protease (3Cpro) and the related 3C-like protease (3CLpro) are cysteine proteases responsible for the majority of these cleavage events, making them essential for viral replication and, consequently, prime targets for antiviral drugs. nih.govfrontiersin.orgnih.gov
Rupintrivir was engineered as an inhibitor of these crucial enzymes. wikipedia.orgdrugbank.com Its mechanism of action is that of an irreversible inhibitor. It is designed to fit into the active site of the 3C protease. A key feature of Rupintrivir is a Michael acceptor moiety, which forms a stable, covalent bond with the catalytic cysteine residue in the protease's active site. nih.govnih.gov This covalent modification permanently inactivates the enzyme, halting the processing of the viral polyprotein and thereby preventing the assembly of new, infectious virus particles. clinicaltrialsarena.comresearchgate.net
The efficacy of this mechanism is underscored by the broad-spectrum activity of Rupintrivir against numerous picornaviruses. nih.govnih.gov The active site of the 3C protease is highly conserved across many species within the Picornaviridae family, meaning the target for Rupintrivir is present in a wide range of viruses. taylorandfrancis.com
| Feature | Description |
| Target Enzyme | 3C and 3C-like Proteases (Cysteine Proteases) |
| Viral Family | Picornaviridae (e.g., Human Rhinovirus, Enterovirus) |
| Mechanism | Irreversible inhibition via covalent bond formation with the active site cysteine. |
| Effect | Blocks viral polyprotein processing, preventing viral replication. |
Rationale for Deuteration and Stereochemical Control in Chemical Compound Design
The specific chemical structure of (5R)-Rupintrivir-d3 is a direct result of two key principles in modern medicinal chemistry: stereochemical control and deuteration.
Stereochemical Control: Many organic molecules, including drugs, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with biological targets like enzymes and receptors, which are themselves chiral. nih.govnih.gov One enantiomer may exhibit high therapeutic activity, while the other could be less active, inactive, or even cause unwanted effects. nih.gov Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the importance of understanding and controlling the stereochemistry of drug compounds. The "(5R)" designation in (5R)-Rupintrivir-d3 signifies that the compound is a single, defined stereoisomer, ensuring that its interactions in a research setting are specific and reproducible. This control is crucial for accurately interpreting experimental data, as the biological activity is attributable to a single, known molecular shape. nih.gov
Deuteration: Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. Replacing hydrogen (H) with deuterium in a molecule results in a C-D bond that is stronger than the corresponding C-H bond. This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect, where the rate of chemical reactions involving the cleavage of this bond is significantly slower.
In drug design, this effect can be strategically employed to alter a compound's metabolic profile. If a C-H bond at a site of metabolic breakdown is replaced with a C-D bond, the rate of metabolism at that position can be reduced, potentially leading to a longer drug half-life and improved pharmacokinetic properties. nih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach.
Role of (5R)-Rupintrivir-d3 as a Research Probe in Mechanistic Studies
While the principles of deuteration can be used to create improved therapeutics, they are also fundamental to creating tools for research. (5R)-Rupintrivir-d3 serves primarily as a research probe, specifically as an internal standard for quantitative bioanalysis.
In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, it is essential to accurately measure the concentration of the drug in biological samples like plasma or tissues. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used for this purpose.
To ensure the accuracy and precision of LC-MS/MS measurements, a known quantity of an internal standard is added to each sample. An ideal internal standard is chemically almost identical to the analyte (the compound being measured) but has a different mass, allowing it to be distinguished by the mass spectrometer. A stable isotope-labeled version of the drug, such as a deuterated compound, is the gold standard for this purpose.
Properties
Molecular Formula |
C₃₁H₃₆D₃FN₄O₇ |
|---|---|
Molecular Weight |
601.68 |
Synonyms |
(2E,4S)-4-[[(2R,5R)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-1,4-dioxoheptyl]amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic-d3 Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 5r Rupintrivir D3
Asymmetric Synthesis of Rupintrivir Core Structures
The synthesis of the Rupintrivir core is a multi-step process that relies on the coupling of key chiral building blocks. An improved and efficient synthesis of the non-deuterated parent compound, Rupintrivir (also known as AG7088), utilizes readily available amino acids as starting materials. nih.govresearchgate.net The primary building blocks for the synthesis are L-glutamic acid, D-4-fluorophenylalanine, and L-valine. nih.govresearchgate.net
A lactam derivative derived from L-glutamic acid, which will ultimately form the (5R)-pyrrolidinone moiety.
A ketomethylene dipeptide isostere constructed from a D-4-fluorophenylalanine derivative and a valine derivative. nih.govnih.govspringernature.com This isostere is a critical pharmacophore that mimics the peptide bond cleaved by the viral protease.
A 5-methylisoxazole-3-carboxylic acid chloride, which serves as a capping group.
The synthesis culminates in the coupling of the lactam derivative with the ketomethylene dipeptide isostere, followed by acylation with the isoxazole (B147169) acid chloride to yield the final Rupintrivir molecule. nih.gov This modular approach allows for the introduction of structural diversity and isotopic labels at various positions.
Stereoselective Introduction of the (5R) Configuration in Rupintrivir Synthesis
The (5R) configuration of the pyrrolidinone ring, derived from L-glutamic acid, is crucial for the potent inhibitory activity of Rupintrivir. The stereochemistry of this ring is established early in the synthetic sequence and is carried through to the final product. The starting material, L-glutamic acid, possesses the requisite (S) stereochemistry at the alpha-carbon, which, through a series of transformations including cyclization, dictates the (5R) stereochemistry of the resulting pyrrolidinone ring.
The stereoselective synthesis of substituted pyrrolidines is a well-established field in organic chemistry, with numerous methods available to control the stereochemical outcome. mdpi.comresearchgate.net For the synthesis of the (5R)-pyrrolidinone moiety of Rupintrivir, the cyclization of a suitably protected L-glutamic acid derivative is a key step. The reaction conditions for this cyclization are optimized to ensure that the desired (5R) diastereomer is obtained with high selectivity. The stereochemical integrity of this chiral center is maintained throughout the subsequent coupling reactions.
Deuterium (B1214612) Labeling Approaches for the d3 Modification in (5R)-Rupintrivir-d3
The introduction of deuterium into drug molecules, a process known as deuteration, is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a compound, such as its metabolic stability. acs.orgnih.govclearsynth.com For (5R)-Rupintrivir-d3, the "d3" designation indicates the incorporation of three deuterium atoms. Based on the synthetic route starting from L-glutamic acid, a plausible location for this d3-label is on the glutamic acid-derived pyrrolidinone ring.
Several methods for deuterium labeling of organic molecules are available, with catalytic H-D exchange reactions being particularly efficient. nih.govyoutube.comrsc.org A common and practical approach involves the use of a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. nih.gov This method can be used to selectively deuterate amino acids and their derivatives. nih.gov
A potential strategy for the synthesis of the d3-modified pyrrolidinone precursor for (5R)-Rupintrivir-d3 involves the deuteration of a pyroglutamate (B8496135) derivative. Research has shown that pyroglutamate derivatives can undergo catalytic deuteration. nih.gov Furthermore, methods for the deuterium labeling of isoglutamic acid, which shares structural similarities with the glutamic acid-derived portion of Rupintrivir, have been developed. acs.orgnih.govresearchgate.net These methods often rely on the formation of an oxazolone (B7731731) intermediate followed by deuteration.
A proposed synthetic approach for the d3-modification would involve the preparation of a suitable unsaturated precursor of the pyrrolidinone ring, followed by a catalytic reduction using deuterium gas (D₂) or by H-D exchange in the presence of a catalyst and D₂O. The precise conditions, including the choice of catalyst, solvent, and temperature, would be critical to achieve high levels of deuterium incorporation at the desired positions without compromising the stereochemical integrity of the chiral centers.
Table 1: Potential Deuterium Labeling Strategies
| Method | Deuterium Source | Catalyst/Reagent | Key Intermediate |
| Catalytic H-D Exchange | D₂O | Pd/C | Pyroglutamate derivative |
| Catalytic Deuteration | D₂ | Pd/C, Rh/C | Unsaturated pyrrolidinone precursor |
| Oxazolone Formation | D₂O | Acetic anhydride, Pyridine | Glutamic acid derivative |
Exploration of Analogues and Derivatives of Rupintrivir for Structure-Activity Profiling
The development of Rupintrivir has been accompanied by extensive research into its analogues and derivatives to understand the structure-activity relationships (SAR) and to potentially improve its antiviral potency and pharmacokinetic profile. researchgate.netnih.gov Modifications have been explored at various positions of the Rupintrivir scaffold, including the P1', P2, P3, and P4 sites, which correspond to the amino acid residues of the natural substrate of the viral protease. nih.gov
Computational screening and molecular modeling have played a significant role in the rational design of new Rupintrivir analogues. nih.gov These studies have aimed to enhance the binding affinity of the inhibitor to the 3C protease active site by introducing novel functional groups that can form additional interactions with key amino acid residues of the enzyme. For instance, modifications at the P2 site with groups like meta-aminomethyl-benzyl have been shown to potentially increase the number of hydrogen bonds with the protease. nih.gov
The synthesis of these analogues often follows a similar modular approach to that of Rupintrivir itself, allowing for the introduction of diverse chemical moieties at specific positions. The biological evaluation of these synthesized analogues provides valuable data on how structural changes impact the inhibitory activity against various picornaviruses, such as human rhinovirus (HRV) and enterovirus 71 (EV-A71). researchgate.net This information is crucial for the development of next-generation protease inhibitors with improved therapeutic potential.
Table 2: Examples of Rupintrivir Analogues and their Modifications
| Analogue Type | Modified Position | Example Modification | Rationale |
| P1' Modified | Pyrrolidinone ring | Introduction of different substituents | To explore the S1' pocket of the protease |
| P2 Modified | Valine side chain | Replacement with bulkier or more polar groups | To enhance interactions with the S2 subsite |
| P3 Modified | Fluorophenylalanine moiety | Variation of the aromatic substituent | To optimize hydrophobic and electronic interactions |
| P4 Capping Group | Isoxazole ring | Replacement with other heterocyclic systems | To improve binding and physicochemical properties |
Biochemical and Mechanistic Investigations of 5r Rupintrivir D3 in Vitro
Identification and Characterization of Viral Protease Targets
Rupintrivir, and by extension (5R)-Rupintrivir-d3, was developed through structure-based drug design as a specific inhibitor of the 3C protease of human rhinoviruses (HRVs), the primary cause of the common cold. nih.govnih.gov Its antiviral activity extends to a broad range of related viruses within the Picornaviridae family due to the highly conserved nature of the 3C protease target. nih.govasm.org
(5R)-Rupintrivir-d3 is a potent and selective inhibitor of the human rhinovirus (HRV) 3C protease (3Cpro), an enzyme essential for viral replication. medchemexpress.comrndsystems.com The 3C protease cleaves the viral polyprotein at multiple sites, a process necessary for the maturation of functional viral proteins. nih.gov Inhibition of this enzyme effectively halts the viral life cycle. nih.gov
The compound demonstrates broad-spectrum activity against a wide array of HRV serotypes. In cell protection assays, Rupintrivir was shown to be active against 48 different HRV serotypes with a mean 50% effective concentration (EC50) of 0.023 µM. medchemexpress.com For specific serotypes like HRV-14, the EC50 has been reported to be as low as 5 nM. rndsystems.com This broad efficacy is attributed to the inhibitor's interaction with a set of strictly conserved amino acid residues within the active site of the 3C protease across different serotypes. nih.govasm.org
| Target | Parameter | Value | Reference |
|---|---|---|---|
| HRV (Panel of 48 serotypes) | Mean EC50 | 0.023 µM | medchemexpress.com |
| HRV-14 3C Protease | EC50 | 5 nM | rndsystems.com |
The structural similarity of 3C and 3C-like proteases across the Picornaviridae family allows (5R)-Rupintrivir-d3 to act as a broad-spectrum inhibitor. asm.org
Enterovirus 71 (EV71): Rupintrivir shows potent antiviral activity against EV71, a major causative agent of hand, foot, and mouth disease. nih.govnih.gov While it effectively inhibits the EV71 3C protease, its potency is somewhat reduced compared to its activity against HRV 3Cpro. asm.org The 50% inhibitory concentration (IC50) for EV71 3Cpro was reported to be 2.3 µM, while its antiviral EC50 against the virus in cell culture is approximately 1 nM. nih.gov Structural studies reveal that while the inhibitor binds similarly to both HRV and EV71 proteases, subtle differences in the enzyme's active site, particularly a size-reduced S1' subsite, mean the inhibitor is not as perfectly accommodated in the EV71 3C protease. asm.org
Norovirus 3C-like Protease: The activity of Rupintrivir extends to noroviruses, a common cause of gastroenteritis. asm.orgncats.io It has been shown to inhibit the 3C-like protease of human norovirus (genogroup II) and demonstrates cross-genotypic activity against noroviruses from genogroup I (Norwalk virus) and genogroup V (murine norovirus). asm.orgncats.ionih.gov This suggests its potential utility against a wide range of clinically relevant norovirus strains.
| Virus | Target Protease | Parameter | Value | Reference |
|---|---|---|---|---|
| Enterovirus 71 (EV71) | 3C Protease | IC50 | 2.3 µM | nih.gov |
| Enterovirus 71 (EV71) | Viral Replication | EC50 | ~1 nM | nih.gov |
| Coxsackievirus A16 (CVA16) | 3C Protease | IC50 | Reduced efficacy vs. HRV | asm.org |
| Norovirus (GII) | 3C-like Protease | Inhibitory Activity | Demonstrated | asm.orgnih.gov |
Despite the structural homology between picornaviral 3C proteases and the 3C-like main protease (Mpro or 3CLpro) of coronaviruses, the inhibitory activity of Rupintrivir against these targets is significantly weaker. acs.orgnih.gov
SARS-CoV-2 Main Protease (Mpro): Studies investigating Rupintrivir as a potential inhibitor for the SARS-CoV-2 Mpro found it to be a weak inhibitor, with a reported IC50 value of approximately 68 µM. acs.orgtaylorandfrancis.com Crystal structures of the SARS-CoV-2 Mpro in complex with Rupintrivir revealed a unique and non-canonical binding mode. acs.orgnih.govfigshare.com Instead of engaging the active site in a manner conducive to potent inhibition, Rupintrivir binds in a conformation that physically separates the catalytic dyad residues, cysteine and histidine. acs.orgnih.gov This distinct binding explains the dramatic loss of potency compared to its interaction with picornaviral proteases. acs.org
Enzymatic Inhibition Kinetics and Elucidation of Irreversible Binding Mechanism
The inhibitory mechanism of (5R)-Rupintrivir-d3 is covalent and irreversible. nih.govnih.gov The compound is a peptidomimetic designed to mimic the natural substrate of the 3C protease. nih.govacs.org It incorporates an α,β-unsaturated ethyl ester group, which functions as a Michael acceptor. nih.govnih.gov
The inhibition process involves the nucleophilic attack by the catalytic cysteine residue (Cys-147 in HRV 3Cpro) in the enzyme's active site on the electrophilic double bond of the Michael acceptor. nih.gov This results in the formation of a stable, covalent thioether bond between the enzyme and the inhibitor. nih.gov This covalent modification permanently inactivates the protease, thereby preventing it from processing the viral polyprotein. nih.govnih.gov This mechanism-based inactivation is highly efficient and contributes to the compound's potent antiviral activity. nih.gov
Structural Basis of Protease-Inhibitor Interactions
High-resolution X-ray crystallography has been instrumental in understanding how Rupintrivir and its analogues interact with their target proteases, guiding the design of these potent inhibitors. nih.govnih.gov
SARS-CoV-2 Mpro Complex: In stark contrast, the crystal structure of Rupintrivir bound to the SARS-CoV-2 Mpro active site shows a completely different and unique binding conformation. acs.orgnih.gov The inhibitor forces the catalytically essential cysteine and histidine residues apart, effectively "splitting" the catalytic dyad. nih.govfigshare.com This unusual binding pattern, where both the inhibitor and the protease active site must undergo conformational changes to accommodate the complex, is responsible for the weak inhibitory effect. acs.org
Analysis of Conformational Dynamics and Active Site Molecular Interactions
(5R)-Rupintrivir-d3, a deuterated analog of Rupintrivir (formerly AG7088), is a peptidomimetic, irreversible inhibitor designed to target the 3C protease (3Cpro) of human rhinoviruses (HRV) and related viral proteases. nih.govnih.govbiorxiv.org Its mechanism of action relies on a Michael acceptor moiety that forms a stable, covalent tetrahedral adduct with the catalytic cysteine residue in the protease's active site. researchgate.netnih.gov This covalent modification effectively and irreversibly inactivates the enzyme, which is essential for viral polyprotein processing and subsequent replication.
High-resolution crystal structures of Rupintrivir in complex with viral proteases, such as that from Enterovirus 71 (EV-A71), have provided detailed insights into its binding mode. nih.gov These studies show that Rupintrivir fits within the substrate-binding pocket, making numerous interactions with key residues. nih.govnih.gov For instance, in the EV-A71 3Cpro, Rupintrivir forms hydrogen bonds with residues at the P1 and P3 sites. nih.gov While the interactions are largely similar to those with its primary target, HRV 3Cpro, structural analyses have revealed differences, such as the inability of the inhibitor's C-terminus to fully occupy the leaving-group pockets of the EV-A71 protease. nih.gov
Molecular dynamics simulations have further elucidated the conformational dynamics of the protease-inhibitor complex. These computational studies help in understanding the stability of the bound state and the subtle conformational changes that occur within the active site upon inhibitor binding. nih.govbiorxiv.org For example, analyses of the Rupintrivir/CV-A16 3Cpro complex show hydrogen bonds forming with residues H161 and G164, stabilizing the inhibitor within the active site. nih.gov
Table 1: Key Active Site Residues in Viral Proteases Interacting with Rupintrivir
| Viral Protease | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| EV-A71 3Cpro | His40, Glu71, Cys147 | Catalytic triad, covalent bond with Cys147 | nih.gov |
| EV-A71 3Cpro | Arg39 | Neutralizes negative charge of Glu71 to assist catalysis | nih.gov |
| CV-A16 3Cpro | H161, I162, K143 | Hydrogen bonds at P1 site | nih.gov |
| CV-A16 3Cpro | G164 | Hydrogen bond at P3 site | nih.gov |
| SARS-CoV-2 Mpro | Cys145 | Covalent bond formation | researchgate.net |
Cellular Antiviral Activity Assessments in In Vitro Systems
Rupintrivir has demonstrated potent and broad-spectrum antiviral activity in a variety of in vitro cell-based assays. nih.gov Its efficacy has been confirmed against a wide panel of human rhinovirus (HRV) serotypes, clinical HRV isolates, and other related picornaviruses like enteroviruses and noroviruses. nih.govnih.govmdpi.com
The primary method for assessing this activity is the cytopathic effect (CPE) inhibition assay. In these experiments, cell lines susceptible to viral infection, such as H1-HeLa cells, are infected with a virus and simultaneously treated with varying concentrations of the compound. nih.gov The ability of the compound to protect the cells from virus-induced death is measured, typically using a dye reduction method, to calculate a 50% effective concentration (EC50) value. nih.gov Rupintrivir consistently exhibits low nanomolar to low micromolar EC50 values, underscoring its potent cellular activity. nih.govmdpi.com For example, against a panel of 35 HRV serotypes, the mean EC50 value was 50 nM, with a narrow range of 14 to 122 nM. nih.gov This indicates consistent potency across different viral strains.
Table 2: In Vitro Antiviral Activity of Rupintrivir Against Various Viruses
| Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |
|---|---|---|---|---|
| Human Rhinovirus (HRV) (mean of 35 serotypes) | H1-HeLa | CPE Inhibition | 50 nM | nih.gov |
| Human Rhinovirus (HRV) (mean of 5 clinical isolates) | H1-HeLa | CPE Inhibition | 77 nM | nih.gov |
| Related Picornaviruses (mean of 8 viruses) | Various | CPE Inhibition | 75 nM | nih.gov |
| Norovirus GI.1 Protease | Cell-based FRET | Protease Inhibition | 3.0 µM | mdpi.com |
| Norovirus GII.4 Protease | Cell-based FRET | Protease Inhibition | 12.2 µM | mdpi.com |
| Enterovirus A71 (EV-A71) | RD Cells | Protease Inhibition | 7.3 µM | researchgate.net |
Mechanism of Resistance Development in In Vitro Viral Models
The potential for viruses to develop resistance to Rupintrivir has been extensively studied through in vitro serial passage experiments. nih.gov In this approach, viruses are cultured in the presence of sub-optimal concentrations of the inhibitor, and the surviving viral progeny are then passaged onto fresh cells with gradually increasing concentrations of the drug. nih.gov This method mimics the selective pressure that can lead to the emergence of drug-resistant strains.
Studies involving several HRV serotypes have consistently shown that resistance to Rupintrivir emerges slowly. nih.govnih.gov The development of resistant variants required multiple passages over extended periods (e.g., 14 to 40 days for initial changes). nih.govresearchgate.net This slow emergence suggests a high genetic barrier to resistance, which is a highly desirable trait for an antiviral compound. nih.gov Furthermore, the pathways to resistance were characterized by the sequential accumulation of multiple mutations within the 3C protease gene, rather than a single mutation conferring high-level resistance. nih.govresearchgate.net Combining Rupintrivir with an inhibitor that has a different mechanism of action, such as a capsid binder, has been shown to delay the development of resistance in vitro. biorxiv.org
Identification of Resistance Mutations in Viral Proteases Induced by Inhibitor Pressure
Through sequencing the 3C protease gene of viral variants that emerge during serial passage studies, researchers have identified specific amino acid substitutions associated with Rupintrivir resistance. nih.govnih.gov Diverse patterns of mutations were observed across different HRV serotypes, although common features were noted. nih.gov
For instance, after three to six passages in the presence of Rupintrivir, substitutions were identified in HRV-14 (T129A, T131A, T143S), HRV-2 (N165T), HRV-39 (N130K, L136F), and HRV-Hanks (T130A). nih.govnih.gov Notably, a substitution at residue 130 (or the equivalent position 129 in HRV-14) was a common feature in three of the four serotypes tested. nih.govresearchgate.net Continued pressure with even higher concentrations of the inhibitor led to the accumulation of additional mutations. nih.govnih.gov In norovirus, a key mutation identified to confer resistance was I109V in the viral protease. mdpi.com
Table 3: Resistance Mutations in Viral Proteases Selected by Rupintrivir
| Virus | Culture Duration / Passages | Identified Mutations in 3C Protease | Reference |
|---|---|---|---|
| HRV-14 | 14-40 days (3-6 passages) | T129T/A, T131T/A, T143P/S | nih.govnih.gov |
| HRV-14 | 40-72 days (continued passage) | A121A/V, Y139Y/H (in addition to initial mutations) | nih.govresearchgate.net |
| HRV-2 | 24 days (4 passages) | N165T | nih.gov |
| HRV-2 | up to 66 days (continued passage) | E3E/G, A103A/V (in addition to N165T) | nih.govresearchgate.net |
| HRV-39 | Initial passages | N130N/K, L136L/F | nih.govnih.gov |
| HRV-Hanks | Initial passages | T130A | nih.govnih.gov |
| HuNoV GI.1 | N/A | A105V, I109V | mdpi.com |
Biochemical and Phenotypic Characterization of Resistant Viral Variants
The phenotypic consequence of the identified mutations is a reduction in the virus's susceptibility to Rupintrivir. However, this reduction is generally minimal to moderate. nih.govnih.gov For example, the initial variants of HRV-14 with three mutations showed a sevenfold reduction in susceptibility to the inhibitor. nih.gov Even after continued selection for up to 72 days, which resulted in the accumulation of additional mutations, the reduction in susceptibility increased only minimally, by up to another fivefold. nih.govresearchgate.net
The direct ability of these mutations to confer resistance has been confirmed by constructing viral variants containing the specific 3C protease mutations and then subjecting them to susceptibility testing. researchgate.net This biochemical characterization validates the findings from the serial passage experiments. For norovirus, a replicon variant with the I109V mutation conferred a low level of resistance to Rupintrivir. mdpi.com The slow accumulation of multiple mutations, each contributing only a small decrease in susceptibility, highlights the advantage of targeting the highly conserved 3C protease and underscores the high genetic barrier to developing clinically significant resistance to Rupintrivir. nih.govnih.gov
Table 4: Phenotypic Susceptibility of Wild-Type vs. Resistant Viral Variants
| Virus (Variant) | Key Mutation(s) | Fold-Change in Susceptibility (EC50/IC50) vs. Wild-Type | Reference |
|---|---|---|---|
| HRV-14 | T129A, T131A, T143S | 7-fold reduction | nih.gov |
| HRV-2 | N165T, E3G, A103V | 5-fold reduction | nih.gov |
| HRV-39 | Multiple | Minimal to moderate reduction (≤ 5-fold) | nih.gov |
| HuNoV GI.1 Replicon (rupintrivirres) | A105V | Low yield of resistance | mdpi.com |
| HuNoV GI.1 Replicon (compound 4res) | I109V | Low yield of resistance (cross-resistant to rupintrivir) | mdpi.com |
Computational and Theoretical Studies of 5r Rupintrivir D3
Molecular Docking and Ligand Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is instrumental in understanding the binding mode of inhibitors like Rupintrivir to their target proteases. For Rupintrivir, the primary target is the 3C protease (3Cpro) of picornaviruses, such as human rhinovirus (HRV) and enteroviruses, an enzyme essential for viral replication. mdpi.comnih.gov
Docking studies have elucidated the binding of Rupintrivir within the active site of various 3C proteases. The inhibitor typically occupies the substrate-binding pocket, forming key interactions with catalytic residues. nih.gov For instance, when docked with SARS-CoV-2 main protease (Mpro), a 3C-like protease, Rupintrivir demonstrated a binding energy of -9.51 kcal/mol. nih.gov In another study, docking simulations of Rupintrivir against the main protease of SARS-CoV-2 showed a binding affinity (ΔG) of -7.18 kcal/mole. nih.gov These studies reveal that the stability of the complex is maintained by a network of van der Waals forces, electrostatic interactions, and specific hydrogen bonds. nih.gov
While specific docking studies for (5R)-Rupintrivir-d3 are not prominently available, the binding mode is expected to be nearly identical to that of Rupintrivir, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter the molecule's steric profile. However, the predictions of ligand binding affinity could be subtly affected due to changes in vibrational energies and hydrogen bonding potential, which are explored further in the context of isotope effects.
Table 1: Predicted Binding Affinities of Rupintrivir with Viral Proteases This table presents data for the non-deuterated parent compound, Rupintrivir.
| Target Protease | Computational Method | Predicted Binding Affinity | Key Interacting Residues | Reference |
| SARS-CoV-2 Main Protease | Molecular Docking | -9.51 kcal/mol | Not Specified | nih.gov |
| SARS-CoV-2 Main Protease | Molecular Docking | -9.37 kcal/mol (pKd 6.94) | 41His, 164His | nih.gov |
| EV68 3C Protease | X-ray Crystallography | Not Quantified | Cys147 (covalent bond) | nih.gov |
Molecular Dynamics Simulations of Compound-Target Enzyme Complexes
Molecular dynamics (MD) simulations offer a dynamic view of the interaction between an inhibitor and its target enzyme over time, providing insights into the stability and conformational flexibility of the complex. nih.govmdpi.com For Rupintrivir, MD simulations have been used to validate docking poses and assess the stability of its complex with viral proteases.
Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein-ligand complex from its initial structure, with lower, stable values indicating a stable binding interaction. nih.govmdpi.com In a 100-nanosecond simulation of Rupintrivir with the SARS-CoV-2 main protease, the complex reached equilibrium and demonstrated stability, with an average RMSD value of approximately 6 Å. nih.gov RMSF analysis helps identify the flexibility of individual amino acid residues, showing which parts of the protein are most affected by ligand binding. mdpi.com Studies on protease-inhibitor complexes have shown that many residues remain stable during simulation, indicating the inhibitor's ability to lock the protein in a specific conformation. nih.gov
Table 2: Findings from Molecular Dynamics (MD) Simulations of Rupintrivir This table presents data for the non-deuterated parent compound, Rupintrivir.
| System | Simulation Length | Key Metric | Observation | Reference |
| Rupintrivir / SARS-CoV-2 Main Protease | 100 ns | RMSD | The system reached equilibrium, with an average RMSD of ~6 Å, indicating stability. | nih.gov |
| Rupintrivir / SARS-CoV-2 Main Protease | 100 ns | RMSF | Most residues remained stable (below 0.2 nm), indicating the complex's high strength. | nih.gov |
| Rupintrivir / SARS-CoV-2 Main Protease | 100 ns | Energy Analysis | Favorable van der Waals and electrostatic interactions confirmed complex stability. | nih.gov |
Quantum Chemical Calculations for Understanding Reaction Mechanisms of (5R)-Rupintrivir-d3
Quantum chemical (QC) calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reaction mechanisms of molecules at an atomic level. nih.govnih.gov For an irreversible inhibitor like Rupintrivir, which forms a covalent bond with the catalytic cysteine residue of the 3C protease, QC methods can model the bond-forming process in detail.
These calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy structure of (5R)-Rupintrivir-d3. nih.gov
Analyze Electronic Properties: Compute the distribution of charges and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity. nih.gov
Model Reaction Pathways: Trace the energetic profile of the covalent reaction between the inhibitor's electrophilic "warhead" (e.g., an α,β-unsaturated ester) and the nucleophilic thiol group of the protease's cysteine. This involves locating the transition state and calculating the activation energy barrier for the reaction. nih.gov
For (5R)-Rupintrivir-d3, QC calculations would be particularly valuable for investigating the deuterium isotope effect on the reaction mechanism. By comparing the calculated activation energies for the deuterated and non-deuterated compounds, researchers can predict the magnitude of the kinetic isotope effect (KIE) on the covalent bond formation step. This provides a theoretical basis for how deuteration might alter the inhibitor's potency and rate of inactivation of the target enzyme.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Rupintrivir Derivatives
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For Rupintrivir, SAR studies have been crucial for understanding the role of its different chemical moieties (P1, P2, P3, P4, and P1') in binding to the 3C protease. nih.gov
Key SAR insights for Rupintrivir and its analogs include:
Conformational Adaptation: The conformation of Rupintrivir can change upon binding to different viral proteases. For example, the P1' and P2 groups rotate to adapt to the microenvironments of the binding subsites in 3C proteases from different viruses, which can explain differences in inhibitory potency (EC50 values). nih.gov
Importance of P2 Group: In studies on enterovirus 71 (EV71), it was found that modifying the P2 residue with a longer side chain could enhance binding interactions. nih.gov
Resistance Mutations: In vitro studies have identified mutations in the 3C protease that confer resistance to Rupintrivir. These mutations often occur at or near the inhibitor binding site, providing direct evidence for the key residues involved in the drug-target interaction.
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical model that correlates the chemical properties (descriptors) of a series of compounds with their biological activities. nih.govnih.gov A QSAR model for Rupintrivir derivatives could be developed to predict the inhibitory potency of new, unsynthesized analogs. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive equation. The validity of such models is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
Theoretical Analysis of Deuterium Isotope Effects on Binding and Reactivity Profiles
The substitution of hydrogen with deuterium in (5R)-Rupintrivir-d3 introduces the potential for significant isotope effects, which can alter both the pharmacokinetics and pharmacodynamics of the drug. nih.govhumanjournals.com This phenomenon is rooted in the fact that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. libretexts.org
Theoretical analysis of these effects on (5R)-Rupintrivir-d3 focuses on two main areas:
Kinetic Isotope Effect (KIE): The KIE refers to the change in the rate of a chemical reaction upon isotopic substitution. libretexts.orgnih.gov If a C-H bond is broken in the rate-limiting step of a reaction, replacing it with a C-D bond will slow the reaction down. researchgate.net For (5R)-Rupintrivir-d3, this could manifest in two ways:
Metabolic Stability: If the deuteration site is a "soft spot" for metabolic enzymes like cytochrome P450, the stronger C-D bond can reduce the rate of metabolic degradation, potentially improving the drug's half-life and bioavailability. nih.govnih.gov
Target Reactivity: For an irreversible inhibitor like Rupintrivir, the formation of a covalent bond with the target protease is a chemical reaction. Deuteration at or near the reactive site could influence the rate of this covalent modification, although this effect is typically smaller than for metabolic oxidation.
Analytical Methodologies for Research Applications of 5r Rupintrivir D3
Advanced Spectroscopic Techniques for Structural Elucidation
The structural integrity and isotopic purity of (5R)-Rupintrivir-d3 are paramount for its use in research. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques for the comprehensive structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of (5R)-Rupintrivir-d3. In ¹H NMR, the presence of the deuterium (B1214612) atoms is confirmed by the absence of signals at specific chemical shifts corresponding to the deuterated positions when compared to the spectrum of the non-deuterated Rupintrivir. Deuterium (²H) NMR can also be employed to directly observe the deuterium nuclei, providing definitive evidence of successful isotopic labeling. High-resolution two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to assign all proton and carbon signals, ensuring the correct regiochemistry of the molecule.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the molecular weight and elemental composition of (5R)-Rupintrivir-d3. The mass spectrum will exhibit a molecular ion peak corresponding to the increased mass due to the three deuterium atoms. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By comparing the fragmentation of (5R)-Rupintrivir-d3 with that of Rupintrivir, researchers can confirm the location of the deuterium labels. The fragments containing the deuterium atoms will show a corresponding mass shift, providing further structural confirmation.
| Technique | Application for (5R)-Rupintrivir-d3 | Expected Observation |
| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence of proton signals at the deuterated positions compared to the non-deuterated standard. |
| ¹³C NMR | Confirmation of the carbon backbone structure. | The carbon signals will be consistent with the structure of Rupintrivir, with minor isotopic shifts possible for carbons bonded to deuterium. |
| ²H NMR | Direct detection of the deuterium label. | A signal corresponding to the deuterium nucleus will be present. |
| HRMS | Accurate mass determination and confirmation of elemental formula. | The measured mass will correspond to the molecular formula C₃₁H₃₄D₃FN₄O₇. |
| MS/MS | Structural elucidation and confirmation of deuterium label location. | Fragmentation pattern will be similar to Rupintrivir, but fragments containing the deuterated moiety will have a mass shift of +3 Da. |
Chromatographic and Separation Methods for Purity and Stereoisomeric Analysis
Chromatographic techniques are essential for assessing the chemical and stereoisomeric purity of (5R)-Rupintrivir-d3. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is widely used to determine the chemical purity of (5R)-Rupintrivir-d3. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the hydrophobicity of the compound and its impurities. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the compound exhibits maximum absorbance. When coupled with a mass spectrometer (LC-MS), this method provides a powerful tool for both separation and identification of any impurities.
Stereoisomeric Analysis: Rupintrivir possesses multiple chiral centers, making the analysis of its stereoisomeric purity crucial. Chiral HPLC is the method of choice for separating enantiomers and diastereomers. This is often achieved using a chiral stationary phase (CSP) that can differentiate between the stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of a wide range of chiral compounds. nih.govresearchgate.net The selection of the appropriate chiral column and mobile phase is critical and often requires methodical screening to achieve optimal resolution between the stereoisomers. asm.orgnih.gov The indirect approach, which involves derivatizing the molecule with a chiral agent to form diastereomers that can be separated on a standard achiral column, is also a viable strategy. nih.gov
| Parameter | Method | Typical Conditions |
| Chemical Purity | RP-HPLC-UV/MS | Column: C18 (e.g., 4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile; Flow Rate: 1.0 mL/min; Detection: UV at 230 nm and/or MS. nih.gov |
| Stereoisomeric Purity | Chiral HPLC | Column: Polysaccharide-based CSP (e.g., Chiralpak series); Mobile Phase: Hexane/Isopropanol with a modifier like diethylamine; Detection: UV. nih.govnih.gov |
Applications of Isotopic Labeling in Proteomics and Metabolomics Research (In Vitro Systems)
The deuterium labeling in (5R)-Rupintrivir-d3 makes it an invaluable tool for in vitro proteomics and metabolomics studies. It primarily serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays.
Proteomics Research: In the context of proteomics, (5R)-Rupintrivir-d3 can be used to study the interactions between Rupintrivir and its target viral proteases, such as the human rhinovirus (HRV) 3C protease. nih.gov In vitro studies using purified enzymes or cell lysates can employ (5R)-Rupintrivir-d3 to accurately quantify the binding affinity and kinetics of the drug-target interaction. By adding a known concentration of (5R)-Rupintrivir-d3 to a biological sample, it can serve as an internal standard for the precise quantification of the non-deuterated drug using LC-MS/MS. This is particularly useful in competitive binding assays and for understanding mechanisms of drug resistance.
Metabolomics Research: In in vitro metabolomics studies, (5R)-Rupintrivir-d3 is crucial for elucidating the metabolic fate of Rupintrivir. When incubated with liver microsomes or other cellular systems, the deuterated standard allows for the unambiguous identification and quantification of metabolites. The deuterium label provides a distinct mass signature, enabling the differentiation of drug-related metabolites from the complex background of the biological matrix. This approach helps in identifying the enzymes responsible for the metabolism of Rupintrivir and in characterizing the chemical structures of its metabolites. The use of a deuterated standard minimizes variability in sample preparation and mass spectrometric analysis, leading to more accurate and reliable quantitative results.
| Research Area | Application of (5R)-Rupintrivir-d3 | Analytical Advantage |
| In Vitro Proteomics | Internal standard for quantifying Rupintrivir in drug-protein binding assays. | Increased accuracy and precision in determining binding constants and inhibition kinetics. |
| In Vitro Metabolomics | Internal standard for the identification and quantification of Rupintrivir metabolites in cellular or subcellular fractions (e.g., liver microsomes). | Unambiguous detection of metabolites and correction for matrix effects and extraction efficiency, leading to reliable quantification. |
Advanced Research Perspectives and Future Directions for 5r Rupintrivir D3
Design and Synthesis of Novel Protease Inhibitor Scaffolds Informed by (5R)-Rupintrivir-d3 Insights
Rupintrivir, originally developed as an inhibitor of the human rhinovirus (HRV) 3C protease, serves as a foundational scaffold for designing new antiviral agents. drugbank.comwikipedia.orgclinicaltrialsarena.com Its structure and binding interactions provide a blueprint for creating novel inhibitors with improved properties.
Structure-based design has been pivotal in the evolution of Rupintrivir and its analogues. biorxiv.org Research has shown that flexibility in certain parts of the molecule, such as the P3 residue, is important for cellular antiviral activity. nih.gov Conversely, modifications to other areas, like the P2 and P4 moieties, can significantly impact cell permeability and potency. nih.gov For instance, a Rupintrivir analogue with a structurally constrained phenylalanine at the P2 position was found to be twice as potent against the EV71 3C protease in biochemical assays. nih.gov
Computational studies, including molecular dynamics simulations and binding free energy calculations, offer deeper insights into the crucial interactions between the inhibitor and the protease active site. biorxiv.orgbtsjournals.com Such analyses have identified key amino acid residues (e.g., His 40, Leu 127, Cys 147, and Gly 163 in HRV-3C protease) that are critical for binding. biorxiv.orgbtsjournals.com This information is invaluable for designing new scaffolds that can form more intimate and stable interactions with the target enzyme. Comparative studies with other inhibitors, such as SG85, have revealed alternative binding modes and highlighted SG85 as a potential scaffold for developing new inhibitors with even higher binding affinity than Rupintrivir. biorxiv.orgbtsjournals.com
Furthermore, structural analysis of Rupintrivir bound to different viral proteases has unveiled unique binding conformations. nih.gov When bound to the SARS-CoV-2 main protease (Mpro), Rupintrivir adopts a novel conformation that splits the catalytic cysteine and histidine residues. nih.gov This observation of a bifurcated catalytic dyad presents a new and potentially exploitable mechanism for inhibiting cysteine proteases, opening up innovative avenues for scaffold design that go beyond traditional competitive inhibition at the active site. nih.gov
Development of (5R)-Rupintrivir-d3 as a Chemical Biology Tool for Target Validation
(5R)-Rupintrivir-d3 is an exemplary chemical biology tool for probing viral mechanisms and validating drug targets. The 3C and 3C-like proteases are well-established targets for antiviral intervention due to their essential role in the viral life cycle, where they process the viral polyprotein into functional units. drugbank.compnas.org
The process of target validation confirms that a drug's therapeutic effect is a direct consequence of its interaction with a specific molecular target. A key method for this is the selection of drug-resistant viral strains. Studies on norovirus have successfully generated replicon variants with mutations in the viral protease (e.g., A105V, I109V) that confer resistance to Rupintrivir. mdpi.comnih.gov This directly links the antiviral activity of the compound to its inhibition of the protease.
The incorporation of stable isotopes, such as the three deuterium (B1214612) atoms in (5R)-Rupintrivir-d3, transforms the molecule into a powerful probe for quantitative research. While not altering the fundamental biochemical activity, the deuterium label makes the molecule distinguishable from its non-labeled counterparts in mass spectrometry-based analyses. This allows for precise tracking and quantification in complex biological systems, which is critical for target engagement studies to confirm that the drug reaches and binds to its intended protease target within the cell. Molecular modeling further corroborates these findings by illustrating how Rupintrivir fits within the substrate-binding pocket of viral proteases, such as that of the Norwalk virus. nih.gov
Exploration of Broader-Spectrum Antiviral Potential of Rupintrivir Analogues in Research Settings
Initially designed to combat the common cold by targeting rhinovirus, Rupintrivir and its analogues have been investigated against a wide array of viruses, demonstrating the potential for developing broad-spectrum antiviral agents. wikipedia.orgclinicaltrialsarena.commdpi.com The target protease, 3C or 3C-like (3CLpro), is conserved across the picornavirus-like supercluster, which includes picornaviruses, noroviruses, and coronaviruses. researchgate.net
Rupintrivir has shown potent activity against its primary targets, being effective against 48 different human rhinovirus (HRV) serotypes. drugbank.compnas.org Its efficacy extends to other members of the Picornaviridae family, including multiple enterovirus strains like Enterovirus 71 (EV71), Enterovirus 68 (EV68), and Coxsackieviruses. nih.govnih.gov
Research has also confirmed significant activity against viruses from other families. Rupintrivir effectively inhibits norovirus replication, a member of the Caliciviridae family, by targeting its 3C-like protease. nih.govnih.gov It has demonstrated activity against noroviruses from different genogroups, suggesting it could be effective against a broad range of clinically relevant strains. nih.gov Additionally, Rupintrivir has been studied for its potential against coronaviruses. wikipedia.org While it shows weak activity against the SARS-CoV-2 Mpro, the fact that it binds and inhibits the enzyme at all underscores the potential for developing pan-viral protease inhibitors. clinicaltrialsarena.comnih.gov
| Virus Family | Virus | Compound | Reported Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Picornaviridae | Human Rhinovirus (HRV) | Rupintrivir | Broadly effective against 48 serotypes | drugbank.compnas.org |
| Picornaviridae | Enterovirus 71 (EV71) | Rupintrivir | IC₅₀: 7.3 ± 0.8 μM (Protease Assay) | nih.gov |
| Picornaviridae | Enterovirus 71 (EV71) | Analogue (Compound 2) | IC₅₀: 3.2 ± 0.5 μM (Protease Assay) | nih.gov |
| Picornaviridae | Coxsackievirus A6/A16 | Analogue (Compound 9) | Broad-spectrum activity demonstrated | nih.gov |
| Caliciviridae | Norovirus (Norwalk Replicon) | Rupintrivir | EC₅₀: 0.3 ± 0.1 μM | nih.gov |
| Caliciviridae | Norovirus (GI.1 Protease) | Rupintrivir | IC₅₀: 3.0 μM | nih.gov |
| Caliciviridae | Norovirus (GII Protease) | Rupintrivir | IC₅₀: 12.2 μM | nih.gov |
| Coronaviridae | SARS-CoV-2 (Mpro) | Rupintrivir | IC₅₀: 68 ± 7 μM | nih.gov |
Methodological Advancements in Asymmetric Synthesis and Stable Deuterium Labeling for Complex Molecules
The chemical structure of Rupintrivir is complex, featuring multiple chiral centers that are essential for its biological activity. wikipedia.org The synthesis of a specific stereoisomer like (5R)-Rupintrivir-d3 requires sophisticated methodological advancements in asymmetric synthesis. This field focuses on controlling the stereochemical outcome of a reaction, ensuring that only the desired enantiomer or diastereomer is formed. Modern techniques applicable to such a synthesis would include the use of chiral catalysts (organocatalysis or transition-metal catalysis), chiral auxiliaries, or starting from a "chiral pool" of naturally occurring enantiopure molecules.
Stable deuterium labeling, as seen in (5R)-Rupintrivir-d3, represents another area of significant methodological advancement. Introducing deuterium atoms into a complex molecule can be achieved through various strategies. One approach involves using deuterated starting materials or building blocks early in the synthetic sequence. A more advanced and efficient strategy is late-stage functionalization, where C-H bonds in the nearly completed molecule are selectively replaced with C-D bonds. This can be accomplished using transition-metal-catalyzed hydrogen isotope exchange reactions.
The primary motivations for deuterium labeling are twofold. First, it creates invaluable internal standards for bioanalytical studies, such as pharmacokinetic and drug metabolism assays, enabling highly accurate quantification via mass spectrometry. Second, the replacement of hydrogen with deuterium can sometimes slow down metabolic pathways that involve the cleavage of that specific C-H bond (a phenomenon known as the kinetic isotope effect), potentially improving the drug's metabolic stability and half-life. While specific synthetic details for (5R)-Rupintrivir-d3 are not widely published, its existence points to the application of these advanced synthetic and labeling methodologies.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (5R)-Rupintrivir-d3, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions via catalytic hydrogen-deuterium exchange or chiral resolution techniques. Reaction parameters (e.g., solvent polarity, temperature, catalyst type) must be optimized to minimize racemization. Characterization via -NMR and chiral HPLC is critical to confirm stereochemical integrity .
Q. Which analytical techniques are most reliable for quantifying (5R)-Rupintrivir-d3 in biological matrices?
- Methodological Answer : LC-MS/MS with deuterated internal standards is preferred for specificity and sensitivity. Validate methods using FDA/ICH guidelines for linearity, recovery, and matrix effects. Isotope dilution accounts for deuterium loss during sample preparation .
Q. What in vitro models are commonly used to assess (5R)-Rupintrivir-d3’s antiviral activity, and what are their limitations?
- Methodological Answer : Cell-based assays (e.g., plaque reduction, viral load quantification) in human respiratory epithelial cells are standard. Limitations include variability in viral strain susceptibility and lack of host immune components. Use triplicate experiments with blinded controls to mitigate bias .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC values of (5R)-Rupintrivir-d3 across different in vitro studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell confluence, multiplicity of infection). Apply meta-analysis frameworks (e.g., PICOT: Population, Intervention, Comparison, Outcome, Time) to standardize data interpretation. Cross-validate findings using orthogonal assays (e.g., time-of-addition studies) .
Q. What strategies optimize the pharmacokinetic profile of (5R)-Rupintrivir-d3 while maintaining deuterium labeling stability?
- Methodological Answer : Deuterium retention is pH- and enzyme-dependent. Use prodrug formulations or lipid nanoparticles to enhance bioavailability. Monitor deuterium loss via mass spectrometry in preclinical models (rodents, primates) under physiological conditions .
Q. How should contradictory data on (5R)-Rupintrivir-d3’s off-target effects be analyzed to refine its therapeutic index?
- Methodological Answer : Apply systems pharmacology approaches:
- Step 1 : Map off-target interactions using chemoproteomics.
- Step 2 : Quantify dose-response relationships in primary vs. secondary targets.
- Step 3 : Use Bayesian statistical models to assess risk-benefit ratios .
Q. What experimental designs are suitable for studying (5R)-Rupintrivir-d3’s resistance mechanisms in evolving viral populations?
- Methodological Answer : Serial passaging of viruses under subtherapeutic drug pressure, combined with next-generation sequencing (NGS) to identify mutations. Validate resistance mutations via reverse genetics and competitive fitness assays .
Methodological Frameworks for Rigor
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- PICOT : Structure studies by defining Population (viral strains), Intervention (drug concentration), Comparison (wild-type vs. deuterated analogs), Outcome (IC), and Time (treatment duration) .
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity alongside cell-based efficacy) to confirm findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
